1,2-dimethyl-3,4-dihydro-1H-isoquinolin-7-amine
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Overview
Description
1,2-Dimethyl-3,4-dihydro-1H-isoquinolin-7-amine is a chemical compound belonging to the class of isoquinolines. Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally related to quinolines. This compound is of interest due to its potential biological and pharmacological properties, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimethyl-3,4-dihydro-1H-isoquinolin-7-amine typically involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. This includes optimizing reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-3,4-dihydro-1H-isoquinolin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts.
Reduction: Reduction reactions can convert the iminium salts back to the original amine.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Alkyl halides and other electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various N-substituted derivatives of this compound, which can exhibit different biological activities.
Scientific Research Applications
1,2-Dimethyl-3,4-dihydro-1H-isoquinolin-7-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2-dimethyl-3,4-dihydro-1H-isoquinolin-7-amine involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinolin-1(2H)-one: Another isoquinoline derivative with similar biological activities.
2,3-Dihydro-1H-imidazo[2,1-a]isoquinolin-4-ium salts:
Uniqueness
1,2-Dimethyl-3,4-dihydro-1H-isoquinolin-7-amine is unique due to its specific substitution pattern, which can influence its biological activity and stability. The presence of two methyl groups at the 1 and 2 positions, along with the amine group at the 7 position, distinguishes it from other isoquinoline derivatives and contributes to its distinct pharmacological profile.
Properties
Molecular Formula |
C11H16N2 |
---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
1,2-dimethyl-3,4-dihydro-1H-isoquinolin-7-amine |
InChI |
InChI=1S/C11H16N2/c1-8-11-7-10(12)4-3-9(11)5-6-13(8)2/h3-4,7-8H,5-6,12H2,1-2H3 |
InChI Key |
UCNUTVDLVFSOPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CCN1C)C=CC(=C2)N |
Origin of Product |
United States |
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